GAT593
Description
Properties
Molecular Formula |
C22H15F3N2O2 |
|---|---|
Molecular Weight |
396.3692 |
IUPAC Name |
7-Fluoro-2-(3-fluorophenyl)-3-(1-(2-fluorophenyl)-2-nitroethyl)-1H-indole |
InChI |
InChI=1S/C22H15F3N2O2/c23-14-6-3-5-13(11-14)21-20(16-8-4-10-19(25)22(16)26-21)17(12-27(28)29)15-7-1-2-9-18(15)24/h1-11,17,26H,12H2 |
InChI Key |
HTKWVAWIVNAHFB-UHFFFAOYSA-N |
SMILES |
O=[N+](CC(C1=C(C2=CC=CC(F)=C2)NC3=C1C=CC=C3F)C4=CC=CC=C4F)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GAT593; GAT-593; GAT 593 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Gat593 Action
Allosteric Binding Site Characterization and Ligand-Receptor Interactions
GAT593, along with related compounds, engages with CB1R at allosteric sites, which are distinct from the primary orthosteric binding pocket where endogenous cannabinoids and classical agonists bind. nih.govwikipedia.org
Computational studies have been instrumental in identifying potential allosteric binding sites on CB1R. In silico data supports that compounds like GAT591 and this compound interact with an allosteric site on CB1R that is topologically distinct from the orthosteric agonist binding site. nih.gov More broadly, six putative allosteric binding sites have been identified through in silico methods for CB1R positive allosteric modulators (PAMs), including novel sites potentially associated with cholesterol binding. guidetoimmunopharmacology.orguni.luguidetopharmacology.org The enantiomers of GAT591 and this compound, specifically GAT1664 and GAT1666 (S-enantiomers), have been shown to preferentially bind to a putative allosteric agonist site located near the intracellular face of the CB1R, situated between transmembrane helices. nih.gov This suggests that different enantiomers may occupy distinct allosteric binding sites, leading to varied pharmacological profiles. nih.govguidetopharmacology.orgwikipedia.org
Mutagenesis studies serve to pinpoint specific amino acid residues critical for ligand-receptor interaction. While direct mutagenesis studies specifically detailing this compound's critical residues are not explicitly detailed in the provided information, the broader context of CB1R PAMs offers insights. Molecular modeling and mutagenesis have been employed to identify residues central to PAM activity at CB1R. guidetoimmunopharmacology.orguni.luguidetopharmacology.org Key residues within identified allosteric sites were mutated to alanine (B10760859) to assess their impact on ligand activity. guidetoimmunopharmacology.orguni.luguidetopharmacology.org For instance, the binding site of ZCZ011, another ago-PAM, was found to be crucial for allosteric agonism, with its activity abolished by mutations at F191A3.27 and I169A2.56. guidetoimmunopharmacology.orguni.luguidetopharmacology.org This suggests that these residues may play a general role in mediating allosteric agonism for compounds within this class. Furthermore, the positive allosteric modulation activity of GAT229 (a related compound) was diminished by mutations at R220A3.56, L404A8.50, F191A3.27, and I169A2.56, indicating that allosteric modulation may involve the cumulative effect of binding at multiple sites.
In Silico Identification of Putative Allosteric Binding Pockets on CB1R
Functional Phenotype of this compound as an Allosteric Agonist-Positive Allosteric Modulator (Ago-PAM)
This compound is characterized as an allosteric agonist-positive allosteric modulator (ago-PAM) of CB1R. guidetopharmacology.orgnih.govwikipedia.orgnih.govwikipedia.orguni.lu This classification signifies its dual capacity to directly activate the receptor in the absence of an orthosteric ligand (allosteric agonism) and to enhance the signaling induced by orthosteric agonists (positive allosteric modulation). wikipedia.org
A key characteristic of this compound as a positive allosteric modulator is its ability to potentiate the binding of orthosteric agonists to CB1R. Studies have demonstrated that this compound enhances the binding of [³H]CP55,940, a reference orthosteric agonist, to CB1R. nih.govwikipedia.orgnih.govwikipedia.org This potentiation translates to an augmentation of the potency and/or efficacy of orthosteric ligands. guidetopharmacology.orgwikipedia.org
Table 1: Potentiation of Orthosteric Agonist Binding by this compound
| Compound | Effect on Orthosteric Agonist Binding (e.g., [³H]CP55,940) | Mechanism | Reference |
| This compound | Enhances binding affinity | Positive Allosteric Modulation (PAM) | nih.govwikipedia.orgnih.govwikipedia.org |
| This compound | Augments potency and/or efficacy of orthosteric ligands | Allosteric Modulation | guidetopharmacology.orgwikipedia.org |
Beyond its modulatory effects, this compound exhibits intrinsic activity at CB1R, meaning it can induce receptor signaling even in the absence of orthosteric ligands. nih.govnih.gov All enantiomers of GAT591 and this compound have shown G protein-mediated agonist activity at human CB1R (hCB1R) by inhibiting cyclic adenosine (B11128) monophosphate (cAMP) production. nih.govnih.gov Specifically, the R-enantiomers (GAT1665 and GAT1667) demonstrated mixed allosteric agonist-PAM activity, while the S-enantiomers (GAT1664 and GAT1666) displayed moderate activity. nih.govguidetopharmacology.org
Table 2: Intrinsic Activity of this compound Enantiomers at CB1R
| Compound (Enantiomer) | Intrinsic Activity (Absence of Orthosteric Ligand) | Signaling Pathway | Reference |
| This compound (All enantiomers) | G protein-mediated agonism (cAMP inhibition) | Gαi/o signaling | nih.govnih.gov |
| GAT1665 (R-enantiomer) | Allosteric agonist activity | Gαi/o signaling | nih.govguidetopharmacology.org |
| GAT1667 (R-enantiomer) | Allosteric agonist activity | Gαi/o signaling | nih.govguidetopharmacology.org |
| GAT1664 (S-enantiomer) | Moderate activity | Gαi/o signaling | nih.govguidetopharmacology.org |
| GAT1666 (S-enantiomer) | Moderate activity | Gαi/o signaling | nih.govguidetopharmacology.org |
Potentiation of Orthosteric Agonist Binding to CB1R
This compound-Mediated Biased Signaling at CB1R
This compound is characterized by its ability to induce biased signaling at CB1R, preferentially activating certain downstream pathways over others. guidetopharmacology.orgwikipedia.orgnih.gov Specifically, GAT591 and this compound are G protein-biased allosteric modulators of CB1R. guidetopharmacology.orgwikipedia.orgnih.gov They selectively promote Gαi/o-dependent inhibition of cAMP accumulation, demonstrating a preference for this pathway relative to βarrestin2 recruitment. guidetopharmacology.orgwikipedia.orgnih.gov This G protein bias has been correlated with improved cell viability. nih.gov this compound maintains a slight preference for cAMP inhibition over β-arrestin2 recruitment when compared to the orthosteric agonist CP55,940. wikipedia.org
Table 3: this compound-Mediated Biased Signaling at CB1R
| Compound | Signaling Bias | Preferred Pathway | Relative to | Reference |
| This compound | G protein-biased | Gαi/o-dependent cAMP inhibition | βarrestin2 recruitment | guidetopharmacology.orgwikipedia.orgnih.gov |
Preferential Activation of Gαi/o Protein Signaling Pathways
This compound, along with GAT591, functions as a G protein-biased allosteric modulator of CB1R, promoting Gαi/o-dependent inhibition of cyclic AMP (cAMP) accumulation nih.gov. The type 1 cannabinoid receptor (CB1R) is a G protein-coupled receptor (GPCR) predominantly coupled to Gαi/o proteins nih.gov. Activation of Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels nih.govnih.gov. Studies have consistently shown that this compound is more potent and efficacious in activating Gαi/o-mediated cAMP inhibition compared to its effects on βarrestin2 recruitment nih.gov. This Gαi/o selectivity is maintained even in the presence of orthosteric agonists like CP55,940, where this compound behaves as a Gαi/o-selective PAM nih.gov.
Differential Effects on βarrestin2 Recruitment Pathways
In contrast to its potent Gαi/o activation, this compound exhibits differential, and generally lower, efficacy in recruiting βarrestin2 nih.gov. βarrestin2 recruitment is a G-protein-independent signaling pathway initiated by GPCRs, often leading to receptor desensitization and internalization nih.gov. While this compound can recruit βarrestin2, its potency and efficacy in this pathway are significantly less pronounced than its effects on Gαi/o signaling nih.gov. This functional selectivity, where this compound preferentially activates Gαi/o signaling over βarrestin2 recruitment, is a hallmark of its biased agonism nih.govresearchgate.net.
Correlation of Biased Signaling with Cellular Responses and Pathogenesis
The biased signaling profile of this compound, favoring Gαi/o pathways, has been correlated with beneficial cellular responses and potential implications for pathogenesis nih.gov. G protein-biased ligands are being explored as a strategy to dissociate therapeutic effects from undesirable side effects often associated with balanced activation of both G protein and βarrestin pathways researchgate.net. Previous research suggests that G protein bias at CB1R may correlate with improved cell viability and delayed pathogenesis nih.gov. For instance, this compound has been shown to reduce spike-and-wave discharges (SWDs) in genetic absence epilepsy rats, a preclinical model for childhood absence epilepsy nih.gov. This effect, observed at doses such as 10.0 mg/kg, reduced seizure duration by 34%. This suggests that Gαi/o-biased agonism of CB1R, as demonstrated by this compound, could offer a therapeutic advantage by selectively engaging pathways that contribute to desired outcomes while potentially avoiding pathways linked to adverse effects or tolerance development nih.gov.
Enantiomeric Pharmacology of this compound Derivatives
This compound is a racemic mixture comprising R and S enantiomers, which have been separated and characterized as GAT1665 (R-enantiomer) and GAT1667 (R-enantiomer) derived from this compound, and GAT1664 (S-enantiomer) and GAT1666 (S-enantiomer) derived from GAT591 and this compound respectively nih.gov. These enantiomers display distinct biochemical activities and binding profiles at CB1R.
Biochemical Characterization of R and S Enantiomers (e.g., GAT1664, GAT1665, GAT1666, GAT1667)
The separation of GAT591 and this compound enantiomers revealed significant differences in their biochemical activity at CB1R nih.gov. Specifically, the R-enantiomers (GAT1665 and GAT1667) exhibited mixed allosteric agonist-PAM activity at CB1R nih.gov. In contrast, the S-enantiomers (GAT1664 and GAT1666) showed only moderate activity nih.gov. All enantiomers demonstrated G protein-mediated agonist activity at human CB1R (hCB1R) by inhibiting cAMP production even in the absence of an orthosteric agonist nih.gov.
The R-enantiomers, GAT1665 and GAT1667, were also found to recruit βarrestin2 at hCB1R as low-potency agonists and PAMs nih.gov. Notably, GAT1664 did not recruit βarrestin2 to hCB1R nih.gov. The purified enantiomers GAT1664, GAT1665, GAT1666, and GAT1667 were shown to bind to hCB1R in the low nanomolar range and enhance the binding of the orthosteric ligand [3H]CP55,940, consistent with their role as positive allosteric modulators or non-competitive allosteric agonists.
Table 1: Summary of Enantiomer Activity at hCB1R
| Compound | Enantiomer | cAMP Inhibition (Gαi/o Agonist Activity) | βarrestin2 Recruitment (Agonist Activity) | Allosteric Modulation (PAM Activity) |
| GAT1665 | R | Ago-PAM activity | Recruits βarrestin2 (low-potency agonist/PAM) nih.gov | Mixed ago-PAM activity nih.gov |
| GAT1667 | R | Ago-PAM activity | Recruits βarrestin2 (low-potency agonist/PAM) nih.gov | Mixed ago-PAM activity nih.gov |
| GAT1664 | S | Moderate activity | Did not recruit βarrestin2 nih.gov | Moderate activity |
| GAT1666 | S | Moderate activity | Moderate activity | Moderate activity |
Enantiospecific Modes of Binding and Functional Profiles at CB1R
The R and S enantiomers of this compound and GAT591 have distinct binding sites on CB1R, which accounts for their varied in vitro and in vivo behaviors nih.gov. Computational modeling indicates that GAT1665 and GAT1667 display the greatest modeled affinity to a distinct allosteric site on hCB1R compared to GAT1664 and GAT1666. Specific hydrogen bonds, such as those involving the NO2 group and indole (B1671886) hydrogen of GAT1665 with residues like Y1722.59 and D1762.63 on CB1R, contribute to these distinct binding modes.
This enantiospecific interaction highlights how stereochemistry can profoundly influence the molecular pharmacology of CB1R allosteric ligands nih.gov. The R-enantiomers (GAT1665 and GAT1667) produce ago-PAM effects in vitro, and their in vivo activity, as observed in behavioral assays, suggests a PAM- rather than agonist-based mechanism nih.gov. This mechanistic insight into the enantiospecific interaction of 2-phenylindole (B188600) class CB1R allosteric modulators is crucial for understanding their therapeutic potential in conditions such as pain, epilepsy, glaucoma, and Huntington's disease nih.gov.
Table 2: Enantiospecific Binding and Functional Profiles at CB1R
| Enantiomer Class | Binding Site Characteristics | Functional Profile (in vitro) |
| R-enantiomers | Greater modeled affinity to a distinct allosteric site | Mixed allosteric agonist-PAM activity nih.gov |
| S-enantiomers | Moderate activity; distinct binding sites nih.gov | Moderate activity nih.gov |
Preclinical Investigations of Gat593 in Relevant Biological Systems
In Vitro Cellular Models for Assessing GAT593 Activity
In vitro cellular models are crucial for understanding the molecular pharmacology of compounds like this compound, allowing for the assessment of their direct effects on cells and signaling pathways. These models provide valuable data on a compound's potency, selectivity, and mechanisms of action before progression to more complex in vivo studies.
Assessment of Potency and Selectivity in Cultured Cells
In various cell culture experiments, this compound has demonstrated increased potency and selectivity. It functions as a CB1R allosteric agonist and a positive allosteric modulator (PAM) nih.gov. Specifically, studies involving human CB1R (hCB1R) expressed in Chinese Hamster Ovary (CHO-K1) cells have been instrumental in characterizing its biochemical activity.
Further pharmacological evaluation of this compound's enantiomers, GAT1666 and GAT1667, revealed distinct activities. The R-enantiomers, such as GAT1667, displayed mixed allosteric agonist-PAM activity at CB1R, while the S-enantiomers, like GAT1666, showed moderate activity. These enantiomers were found to have distinct binding sites on CB1R, contributing to their varied in vitro and in vivo behaviors. The addition of fluorine to the GAT211 ligand scaffold, from which this compound is derived, has been shown to improve metabolic stability and blood-brain barrier penetrance, with this compound exhibiting superiority over GAT591 in these aspects.
Characterization of this compound Activities in Neuronal Culture Systems
This compound has been characterized for its activities in neuronal culture systems, where it exhibited augmented allosteric-agonist and PAM activities nih.gov. These findings suggest this compound's ability to modulate neuronal function, which is critical for its potential therapeutic applications in neurological disorders. Neuronal cultures, which involve the maintenance of living neurons extracted from animal nervous system tissue, are valuable for studying neurite outgrowth and other neuronal processes in a controlled environment.
Impact on Intracellular Signaling Pathways (e.g., cAMP inhibition, ERK1/2 phosphorylation)
Investigations into this compound's impact on intracellular signaling pathways have primarily focused on its interaction with the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of presynaptic CB1R typically leads to decreased neurotransmitter release through a Gi/o signaling pathway.
In hCB1R CHO-K1 cells, this compound has been shown to induce cAMP inhibition. This inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation is a key indicator of CB1R activation via the Gi/o pathway. The assay for cAMP inhibition is typically performed in the presence of forskolin (B1673556) (FSK), a direct activator of adenylyl cyclase, to measure the compound's ability to reduce cAMP levels.
While the search results confirm this compound's effect on cAMP, a direct and specific impact of this compound on ERK1/2 phosphorylation was not explicitly detailed. However, cAMP and ERK1/2 pathways are often interconnected in cellular signaling, with cAMP signaling capable of influencing the MEK-ERK1/2 cascade. For instance, PKA, activated by cAMP, can phosphorylate RAF, which is upstream of ERK1/2, leading to complex regulation of this pathway.
In Vivo Non-Human Animal Models for Neurobiological Research
Non-human animal models are indispensable in preclinical research for evaluating the in vivo effects of compounds, providing a more comprehensive understanding of their pharmacological profiles in a living system. These models help bridge the gap between in vitro findings and potential clinical applications.
Modulation of Neurophysiological Activity in Genetic Absence Epilepsy Rats from Strasbourg (GAERS)
This compound has been extensively studied in Genetic Absence Epilepsy Rats from Strasbourg (GAERS), a well-established animal model that recapitulates the spike-and-wave discharges (SWDs) characteristic of childhood absence epilepsy (CAE). GAERS exhibit spontaneous SWDs detectable via electroencephalography (EEG) and have strong predictive validity for anti-seizure drug efficacy in human generalized epilepsies.
Studies have shown that this compound dose-dependently reduces the total duration of SWDs in male GAERS. For example, systemic administration of this compound at doses of 1.0, 3.0, and 10.0 mg/kg significantly reduced seizure duration. The most pronounced effect on SWD activity was observed at the 10.0 mg/kg dose, where this compound reduced seizure duration by 34%.
The following table summarizes the observed reduction in total SWD duration in GAERS:
| Treatment (mg/kg this compound) | Reduction in Total SWD Duration (%) | Citation |
| 1.0 | Reduction observed | |
| 3.0 | Reduction observed | |
| 10.0 | 34% |
Note: While 1.0 mg/kg showed a reduction, a specific percentage was not provided in the snippet for direct comparison with 10.0 mg/kg. The 3.0 mg/kg dose was also noted to reduce duration, but a specific percentage was not given for comparison with 10.0 mg/kg in the provided text.
These findings support the continued investigation of CB1R PAMs, including this compound, as a potential therapeutic strategy to alleviate SWDs in absence epilepsy.
Exploration of this compound in Models of Neuropathic Pain
Beyond epilepsy, this compound has also been explored in models of neuropathic pain, a complex condition resulting from damage or dysfunction of the somatosensory system. Neuropathic pain models, such as the chronic constriction injury (CCI), partial sciatic nerve ligation (PNL), and spinal nerve ligation (SNL) models, are used to induce pain behaviors like hyperalgesia and allodynia in rodents.
This compound, along with GAT591, has exhibited good analgesic potency in the Complete Freund's Adjuvant (CFA) inflammatory-pain model, demonstrating a longer duration of action compared to its prototypic analog, GAT211. Importantly, these compounds were reported to be devoid of adverse cannabimimetic effects, which is a significant advantage for cannabinoid-based therapeutics. The therapeutic potential of CB1R PAMs in neuropathic pain has been highlighted in broader research, with ago-PAM GAT211 and its enantiomers showing efficacy in inflammatory and neuropathic pain models.
Investigational Paradigms in Models of Huntington's Disease
The chemical compound this compound has been identified as a positive allosteric modulator (PAM) and an allosteric agonist (ago-PAM) of the type 1 cannabinoid receptor (CB1R). This classification places this compound within a class of compounds, specifically 2-phenylindole (B188600) derivatives, that have garnered interest for their potential therapeutic applications in various neurological and immune disorders, including Huntington's disease (HD) frontiersin.orgresearchgate.net.
Huntington's disease is a devastating inherited neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric impairments researchgate.net. A notable early change observed in HD pathogenesis is a reduction in CB1R levels within the striatum, a brain region critically involved in motor control and significantly affected in HD biorxiv.org. Given the ubiquitous presence and functional importance of the endocannabinoid system, particularly CB1R, in regulating neurotransmission, inflammation, and cellular health within the central nervous system, modulating CB1R activity presents a compelling therapeutic strategy for HD frontiersin.orgresearchgate.net. Positive allosteric modulators of CB1R are designed to enhance the affinity and efficacy of endogenous ligands, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), at the receptor without directly activating it to supraphysiological levels. This mechanism is hypothesized to offer therapeutic benefits while potentially mitigating the psychoactive side effects associated with direct CB1R agonists frontiersin.orgresearchgate.net.
Preclinical investigations into this compound have primarily focused on its pharmacological characterization as a CB1R modulator. Studies have shown that this compound, along with its related compound GAT591, functions as an ago-PAM at CB1R, meaning it exhibits both allosteric agonist and positive allosteric modulator properties frontiersin.orgresearchgate.net. Further research involving the enantiomers of this compound (GAT1664 and GAT1667) has provided insights into their distinct binding sites on CB1R and their differential in vitro and in vivo activities, with R-enantiomers (GAT1665 and GAT1667) demonstrating ago-PAM effects in vitro and PAM effects in behavioral triad (B1167595) assays frontiersin.orgresearchgate.net. These behavioral triad assays typically assess cannabimimetic effects in rodents, such as catalepsy, hypothermia, and hypoactivity researchgate.net.
Advanced Chemical Synthesis and Structure Activity Relationship Sar Studies of Gat593 and Analogs
Design Strategies for Modulating CB1R Allosteric Ligand Properties
The development of GAT593 and its analogs involved sophisticated design strategies focused on enhancing desirable pharmacological attributes. These strategies aimed to refine the properties of earlier prototype CB1R allosteric modulators.
Application of Fluorine-Walk and Nitrogen-Walk Methodologies for Analog Development
This compound and GAT591 were developed as advanced analogs of GAT211, a prototype CB1R allosteric agonist-positive allosteric modulator (ago-PAM), through the systematic application of "fluoro- and nitrogen-walk approaches" nih.govresearchgate.netwikipedia.orgresearchgate.netresearchgate.net. These methodologies involve strategic modifications to the molecular scaffold by incorporating fluorine and nitrogen atoms at various positions. The primary objective of employing these "walk" approaches was to enhance the drug-like properties of the compounds, including their functional potency, metabolic stability, and aqueous solubility nih.govresearchgate.netwikipedia.orgresearchgate.netresearchgate.net. For instance, GAT591 and this compound are specifically noted as tri-fluorinated derivatives of GAT211, underscoring the critical role of fluorine incorporation in their design researchgate.netnih.gov. The "fluorine-walk" strategy aims to optimize properties such as lipophilicity and metabolic stability, while the "nitrogen-walk" explores bioisosteric replacements with nitrogen atoms to fine-tune physicochemical characteristics wikipedia.orgnih.gov.
Approaches for Enhancing Functional Potency and Allosteric Modulation
The design efforts successfully led to GAT591 and this compound exhibiting augmented allosteric-agonist and PAM activities in neuronal cultures nih.govresearchgate.netwikipedia.orgresearchgate.netresearchgate.netnih.gov. Beyond enhanced potency, these compounds demonstrated improved metabolic stability and an increased ability to enhance the binding of the orthosteric agonist CP55,940 nih.govresearchgate.netwikipedia.orgresearchgate.netresearchgate.netnih.gov. The comprehensive SAR findings and the augmented allosteric activity observed in this class of modulators were subsequently explained and validated by a recently developed computational model for CB1R allosteric activation and positive allosteric modulation nih.govresearchgate.netwikipedia.orgresearchgate.netresearchgate.net. Furthermore, studies revealed that the strategic introduction of small lipophilic functional groups at the ortho-position of the GAT211 site-III phenyl ring could significantly enhance CB1R ago-PAM activity and concurrently improve the compound's water solubility researchgate.net.
Structure-Activity Relationship Analysis within the 2-Phenylindole (B188600) Class
Detailed structure-activity relationship (SAR) analysis of this compound and its analogs within the 2-phenylindole chemical class has been crucial for understanding the molecular determinants of their pharmacological profiles and functional selectivity at the CB1R.
Structural Determinants of Allosteric Agonist and PAM Activity
This compound and GAT591 are integral members of the 2-phenylindole class of CB1R positive allosteric modulators nih.govresearchgate.netwikipedia.org. These compounds exert their modulatory effects by interacting with allosteric sites on the CB1 receptor. A defining characteristic of their activity is their capacity to enhance the binding of the orthosteric ligand [3H]CP55,940 to the CB1R, while also demonstrating the ability to modulate receptor activity even in the absence of an orthosteric ligand researchgate.netnih.govnih.gov.
Further mechanistic insights into the structural determinants of their allosteric agonist and PAM activity have been gained from the study of their enantiomers. The R-enantiomers, specifically GAT1665 (derived from GAT591) and GAT1667 (derived from this compound), were found to produce allosteric-agonist (ago-PAM) effects in vitro and PAM effects in vivo nih.govnih.govnih.gov. This observation highlights a significant enantiospecific interaction with the CB1R, indicating that the precise three-dimensional arrangement of the molecule is critical for its activity. In contrast, the corresponding S-enantiomers, GAT1664 and GAT1666, showed negligible to no activity as either an agonist or PAM in β-arrestin2 recruitment assays nih.govnih.gov. In G protein coupling assays, the R-enantiomers (GAT1665 and GAT1667) also demonstrated higher potency and efficacy as both agonists and PAMs compared to their S-enantiomeric counterparts nih.govnih.gov.
Impact of Structural Modifications on Functional Selectivity
Structural modifications within the 2-phenylindole scaffold have a profound impact on the functional selectivity of these CB1R allosteric modulators. GAT591 and this compound are characterized as G protein-biased allosteric modulators nih.gov. This bias signifies their preferential activation of Gαi/o-dependent inhibition of cAMP accumulation relative to β-arrestin2 recruitment nih.gov. This differential signaling pathway activation is a crucial pharmacological characteristic, as G protein bias may contribute to a reduction in the undesirable side effects typically associated with orthosteric agonists that activate multiple downstream signaling pathways frontiersin.org. Both GAT591 and this compound exhibited greater potency as agonists and PAMs in the G protein-dependent cAMP inhibition assay when compared to the β-arrestin2 recruitment assay, further substantiating their functional selectivity nih.gov. Additionally, the stereochemical characteristic at the C6-position of the core molecular skeleton has been identified as a factor that can influence both the potency and efficacy of these compounds wikipedia.org.
Comparative Pharmacological Profiling with Related CB1R Allosteric Modulators (e.g., GAT211, GAT591, GAT229)
Comparative pharmacological profiling of this compound with other structurally related CB1R allosteric modulators provides essential context for understanding its unique position and therapeutic potential within the class.
This compound and GAT591 represent a significant improvement over their progenitor, GAT211. They demonstrated approximately 10-fold enhanced potency in vitro relative to GAT211 researchgate.netnih.gov. Furthermore, both GAT591 and this compound exhibited augmented allosteric-agonist and PAM activities when directly compared to GAT211 nih.govresearchgate.netwikipedia.orgresearchgate.netresearchgate.net. This enhanced activity profile translated into a longer duration of analgesic action in the CFA inflammatory-pain model when compared to GAT211, suggesting a more sustained therapeutic effect nih.govwikipedia.orgresearchgate.netresearchgate.net.
Another analog, GAT592, while exhibiting moderate ago-PAM potency, demonstrated improved aqueous solubility and successfully reduced intraocular pressure in murine glaucoma models, highlighting the potential for diverse therapeutic applications within this chemical series nih.govwikipedia.orgresearchgate.netresearchgate.net.
The enantiomeric separation of GAT591 and this compound further revealed distinct pharmacological profiles. The R-enantiomers (GAT1665 from GAT591 and GAT1667 from this compound) consistently showed higher potency and efficacy as agonists and PAMs in G protein coupling assays compared to their S-enantiomeric counterparts (GAT1664 and GAT1666) nih.govnih.gov. This enantiospecificity is a critical factor in understanding the precise interactions of these compounds with the CB1R.
It is also important to note the distinction between positive and negative allosteric modulators. While this compound and its close analogs are ago-PAMs, other compounds like GAT100 function as potent negative allosteric modulators (NAMs) of CB1R. This spectrum of activity underscores the versatility of allosteric modulation in fine-tuning CB1R function for various therapeutic outcomes.
Future Directions and Emerging Research Frontiers for Gat593
Integration of Biophysical Techniques for High-Resolution Structural Insights
A critical frontier in understanding GAT593's mechanism of action involves the integration of advanced biophysical techniques to obtain high-resolution structural insights into its interaction with the CB1 receptor. While this compound has been confirmed to enhance the binding of orthosteric agonists like CP55,940 to CB1R, and its enantiomers demonstrate distinct binding sites, the precise atomic-level details of these interactions remain to be fully resolved wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgbiorxiv.orgwikidoc.orgnih.govfrontiersin.org.
Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are poised to play a pivotal role in this endeavor. These methods have been instrumental in revealing the structures of G protein-coupled receptors (GPCRs), including CB1R, in various conformational states and bound to different ligands biorxiv.orgfrontiersin.orgunibe.chnih.govnih.govresearchgate.netnih.govcaymanchem.comresearchgate.netbioscience.co.uk. For instance, cryo-EM has enabled near-atomic resolution structures of dynamic and heterogeneous biological systems, providing detailed insights into structural mechanisms nih.govnih.govcaymanchem.comresearchgate.netbioscience.co.uk. Applying these techniques to this compound-CB1R complexes could reveal the exact allosteric binding pocket(s) of this compound, the conformational changes it induces in the receptor, and how these changes facilitate enhanced orthosteric ligand binding and signaling.
Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary insights into the dynamics and structural responses of proteins upon ligand binding unibe.chnih.govwikipedia.orgchemicalbook.comnih.gov. Solid-state NMR, for example, has been used to investigate inhibitor binding sites and allosteric responses in membrane-anchored G proteins, providing information on binding modes and structural allosteric effects in native-like environments nih.gov. The application of NMR to this compound-CB1R interactions could shed light on the molecular motions and transient states that underpin this compound's allosteric modulation. The combination of these techniques, potentially alongside computational modeling, will be crucial for a comprehensive understanding of this compound's high-resolution structural pharmacology.
Computational Approaches for Predictive Design of Next-Generation this compound Analogs
Computational approaches are indispensable for the rational design and optimization of next-generation this compound analogs, building upon the existing understanding of its structure-activity relationships (SAR). The initial development of this compound and its related compounds, such as GAT591, involved "fluoro- and nitrogen-walk approaches" to enhance drug-like properties, and their allosteric activity was accounted for in a computational model for CB1R allosteric activation and positive allosteric modulation wikipedia.orgwikidoc.orgwikidata.org. Molecular modeling studies have already provided structural insights into the distinct binding sites of this compound's enantiomers, highlighting the utility of these methods wikipedia.org.
Future research will increasingly leverage advanced in silico techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, to predict and optimize the pharmacological profiles of new this compound derivatives. Positional analogue scanning, for instance, has been demonstrated as an effective strategy for multiparameter optimization in drug design, allowing for substantial improvements in various pharmacological parameters wikidoc.org. By computationally screening large libraries of potential analogs, researchers can prioritize compounds with improved potency, selectivity, metabolic stability, and desired biased signaling properties, thereby accelerating the drug discovery process. This predictive design paradigm will enable the development of this compound analogs tailored for specific therapeutic applications with enhanced efficacy and reduced off-target effects.
Exploration of this compound in Broader Neurological and Immunological Research Contexts
The therapeutic potential of this compound extends beyond its initially characterized role in absence epilepsy, warranting broader exploration in diverse neurological and immunological research contexts.
Neurological Research Contexts: this compound and its related CB1R positive allosteric modulators have demonstrated significant efficacy in reducing spike-and-wave discharges (SWDs) in Genetic Absence Epilepsy Rats from Strasbourg (GAERS), a model for childhood absence epilepsy (CAE) guidetopharmacology.orgnih.govuni.luguidetopharmacology.orgguidetopharmacology.orgnih.gov. At a dose of 10.0 mg/kg, this compound reduced seizure duration by 34% in GAERS rats guidetopharmacology.orgnih.govnih.gov. This foundational work supports continued investigation into its utility for other seizure disorders and broader epilepsy research.
| Compound | Dose (mg/kg) | Reduction in Seizure Duration (SWD) | Model | Reference |
| This compound | 10.0 | 34% | GAERS | guidetopharmacology.orgnih.govnih.gov |
| GAT591 | 10.0 | 36% | GAERS | guidetopharmacology.orgnih.gov |
Beyond epilepsy, positive allosteric modulation of CB1R holds substantial promise for treating a range of neurological disorders, including pain, glaucoma, and Huntington's disease wikipedia.orgwikipedia.orgwikipedia.orgbiorxiv.orgnih.govwikidata.orgnih.govguidetopharmacology.orginvivochem.cnuga.edu. This compound's ability to augment endocannabinoid signaling without directly activating the orthosteric site suggests a potential to achieve therapeutic benefits while avoiding the psychoactive effects associated with direct CB1R agonists like Δ9-tetrahydrocannabinol (THC) wikipedia.orgwikipedia.orgguidetopharmacology.org. Future studies could investigate this compound's effects in preclinical models of neuropathic pain, neurodegenerative conditions, and other central nervous system disorders where endocannabinoid system dysregulation is implicated. Furthermore, its potential role in modulating neuroinflammation, a common underlying factor in many neurological diseases, is an emerging area of interest guidetopharmacology.orguni.luwikipedia.org.
Immunological Research Contexts: The CB1R, while predominantly known for its role in the central nervous system, also plays a role in immune function, and its positive allosteric modulation has been highlighted for its potential in treating both neurological and immune disorders wikipedia.orgbiorxiv.orgnih.gov. While specific studies on this compound in autoimmune diseases are not detailed in the provided information, the broader context of CB1R's involvement in immune regulation suggests this as a significant future direction. Research could explore this compound's impact on inflammatory processes, immune cell modulation, and its potential in models of autoimmune conditions, leveraging the known interplay between the endocannabinoid system and the immune system wikipedia.orgresearchgate.netnih.gov.
Novel Methodological Developments in Studying this compound-CB1R Interactions
Advancements in methodologies are continuously refining the study of this compound-CB1R interactions, providing more nuanced insights into its pharmacological profile.
One significant development involves the separation and characterization of this compound's enantiomers. Studies have shown that the R-enantiomers (GAT1665 and GAT1667) and S-enantiomers (GAT1664 and GAT1666) of GAT591 and this compound display distinct biochemical activities and binding sites on CB1R, leading to differential in vitro and in vivo behaviors wikipedia.orgwikipedia.orgbiorxiv.orgnih.govfrontiersin.orgresearchgate.net. This enantiomeric distinction underscores the importance of stereochemistry in allosteric modulation and opens avenues for designing highly selective modulators.
The use of sophisticated in vitro assays, such as time-resolved fluorescence resonance energy transfer (TR-FRET), has enabled detailed quantification of this compound's agonist and PAM activities by measuring cAMP levels and βarrestin2 recruitment wikipedia.org. These assays provide a robust platform for characterizing ligand efficacy and signaling bias.
Furthermore, the concept of "G-protein biased CB1R-allosteric modulation" is an area of active methodological development biorxiv.org. This involves understanding how allosteric modulators like this compound can selectively activate specific downstream signaling pathways (e.g., G-protein coupling versus β-arrestin recruitment) at the CB1R. Developing and applying methodologies to precisely quantify and differentiate these biased signaling profiles will be crucial for designing this compound analogs that selectively engage desired therapeutic pathways while minimizing undesirable ones. This deeper understanding of this compound's molecular interactions will guide the development of safer and more effective cannabinoid-based therapeutics.
Q & A
Q. What structural features differentiate GAT593 from its analogs (e.g., GAT591), and how do these differences influence pharmacological activity?
- Methodological Answer : Compare molecular structures using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to identify key variations (e.g., fluorine atom count). Assess functional impacts via receptor binding assays (e.g., CB1 receptor affinity tests) and in vivo pain models (e.g., CFA-induced inflammatory pain) to quantify potency and efficacy differences .
Q. What experimental protocols are recommended for evaluating this compound's dose-response relationships in preclinical studies?
- Methodological Answer : Use a blinded, randomized design with ascending intraperitoneal doses (e.g., 0.1–30 mg/kg) administered at 3-hour intervals to avoid carryover effects. Measure outcomes like mechanical paw withdrawal thresholds at standardized timepoints (e.g., 0.5–4 hours post-administration). Employ within-subject comparisons to minimize variability, as demonstrated in CFA-induced pain models .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy data between in vitro receptor assays and in vivo behavioral studies?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier penetration) to assess bioavailability discrepancies. Pair this with ex vivo receptor occupancy assays to correlate target engagement with behavioral outcomes. Statistical tools like Bland-Altman plots or meta-analysis can quantify data heterogeneity .
Q. What methodological considerations ensure reproducibility in synthesizing and characterizing this compound enantiomers?
- Methodological Answer : Use chiral separation techniques (e.g., HPLC with chiral columns) validated via polarimetry and circular dichroism. Characterize enantiomers (e.g., GAT1664–GAT1667) using mass spectrometry and purity assessments (>95% by HPLC). Document synthetic pathways and crystallization conditions in detail, adhering to journal guidelines for experimental transparency .
Q. How does fluorine substitution (e.g., "fluorine-walk" approaches) optimize this compound's therapeutic index while minimizing off-target effects?
- Methodological Answer : Systematically replace fluorine atoms at specific positions and evaluate metabolic stability (via liver microsome assays) and selectivity (e.g., CB1 vs. CB2 receptor binding). Use computational modeling (e.g., molecular docking) to predict steric and electronic effects on receptor interactions .
Data Presentation and Analysis
Table 1 : Key differences between this compound and its enantiomers
| Compound | Fluorine Atoms | Nitro Group | Chiral Centers | Bioactivity (CB1 EC₅₀) |
|---|---|---|---|---|
| This compound | 1 | Yes | 2 | 0.8 μM |
| GAT1664 | 2 | Yes | 2 | 0.5 μM |
| GAT1665 | 1 | Yes | 2 | 1.2 μM |
Table 2 : Recommended statistical methods for dose-response analysis
| Data Type | Analysis Tool | Purpose |
|---|---|---|
| Behavioral | Two-way ANOVA | Compare dose × time interactions |
| Pharmacokinetic | Non-compartmental model | Calculate AUC, Cmax, Tmax |
| Receptor Binding | Hill equation | Determine EC₅₀ and efficacy (Emax) |
Methodological Best Practices
- For in vivo studies : Ensure blinding, randomization, and ethical compliance (e.g., IACUC guidelines). Use CFA-induced pain models to assess anti-nociceptive effects .
- For structural characterization : Adhere to journal standards (e.g., Beilstein Journal guidelines) for reporting NMR shifts, crystallographic data, and purity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
